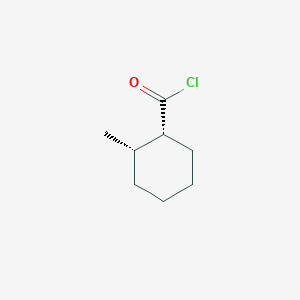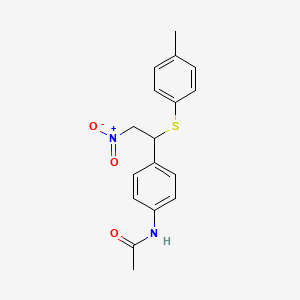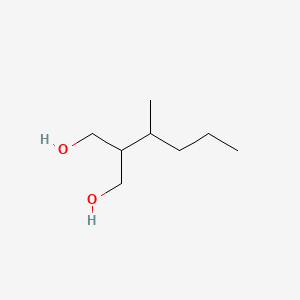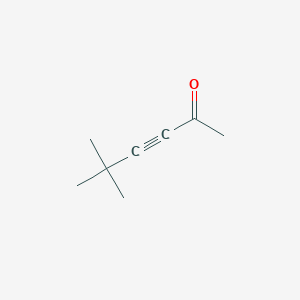
3-Hexyn-2-one, 5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyn-2-one, 5,5-dimethyl- is an organic compound with the molecular formula C8H12O. It is a derivative of hexynone, characterized by the presence of a triple bond between the third and fourth carbon atoms and two methyl groups attached to the fifth carbon atom. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hexyn-2-one, 5,5-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of acetylene with acetone in the presence of a strong base, such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of 3-Hexyn-2-one, 5,5-dimethyl- often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the reaction between acetylene and acetone. The reaction is carried out at elevated temperatures and pressures to optimize the conversion rate .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexyn-2-one, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, producing alkenes or alkanes. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), hydroxyl groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated compounds, alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hexyn-2-one, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3-Hexyn-2-one, 5,5-dimethyl- involves its interaction with various molecular targets. The triple bond in the compound allows it to participate in addition reactions, where it can form covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The presence of the methyl groups also influences the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
3-Hexyn-2-one: Lacks the two methyl groups, resulting in different reactivity and properties.
3,5-Dimethyl-1-hexyn-3-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
2,5-Dimethyl-3-hexyne-2,5-diol: Contains two hydroxyl groups, making it more hydrophilic and reactive in different types of reactions.
Uniqueness: 3-Hexyn-2-one, 5,5-dimethyl- is unique due to its specific structure, which combines a triple bond with two methyl groups and a carbonyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
10564-81-5 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
5,5-dimethylhex-3-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-7(9)5-6-8(2,3)4/h1-4H3 |
InChI-Schlüssel |
QKYJXFWNIYQOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





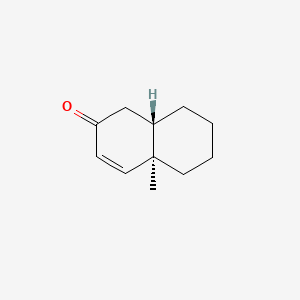
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
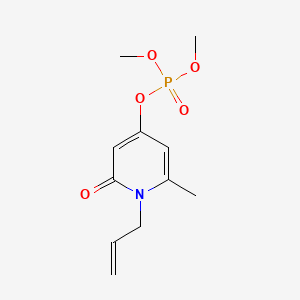
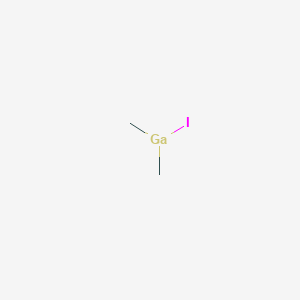
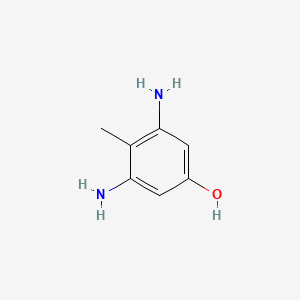
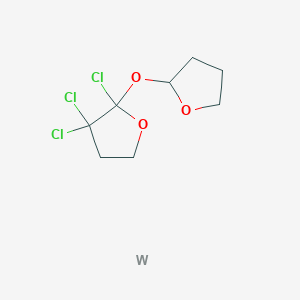
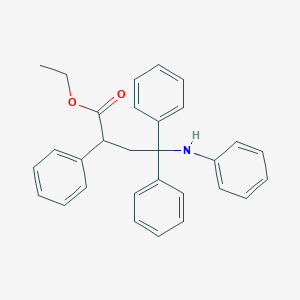
![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
